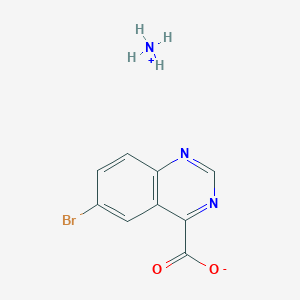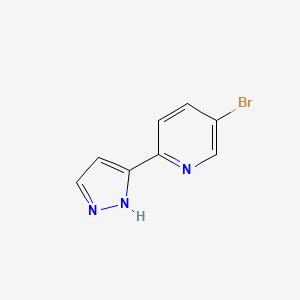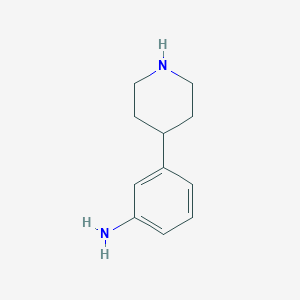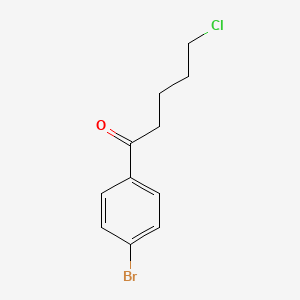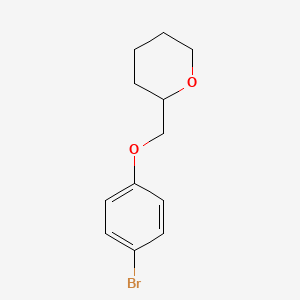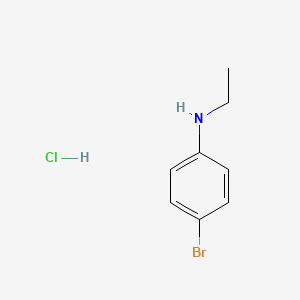
4-Bromo-N-ethylaniline hydrochloride
Overview
Description
4-Bromo-N-ethylaniline hydrochloride is an organic compound with the molecular formula C8H11BrClN. It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the para position and an ethyl group at the nitrogen atom. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .
Mechanism of Action
Mode of Action
It’s known that anilines can undergo various chemical reactions, such as nucleophilic substitution . In the case of 4-Bromo-N-ethylaniline hydrochloride, the bromine atom on the benzene ring can be replaced by other groups in a nucleophilic aromatic substitution reaction .
Biochemical Pathways
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and its interactions with biological targets .
Biochemical Analysis
Biochemical Properties
4-Bromo-N-ethylaniline hydrochloride plays a significant role in biochemical reactions due to its reactivity. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with enzymes involved in nucleophilic aromatic substitution reactions. The bromine atom on the benzene ring can be replaced by other groups, facilitating the formation of new compounds. This interaction is crucial for the synthesis of pharmaceuticals and other organic compounds.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to impact the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its interaction with cell signaling pathways can alter cellular responses to external stimuli, affecting overall cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The bromine atom on the benzene ring is particularly reactive, allowing for nucleophilic aromatic substitution reactions. This reactivity is essential for its role in biochemical processes, as it enables the formation of new compounds through the replacement of the bromine atom with other groups.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under normal laboratory conditions, but its reactivity can lead to degradation over extended periods . Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes. Threshold effects have been observed, where a certain dosage level must be reached before noticeable effects occur . At high doses, toxic or adverse effects can be observed, including damage to organs and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its transformation into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in nucleophilic aromatic substitution reactions is particularly important for its role in metabolic pathways, as it enables the formation of new compounds through the replacement of the bromine atom.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for its biochemical effects, as it determines the concentration of the compound in different cellular regions.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its role in biochemical processes, as it ensures that the compound interacts with the appropriate biomolecules to exert its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-N-ethylaniline hydrochloride typically involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Bromination: Aniline is brominated to form 4-bromoaniline.
Alkylation: 4-bromoaniline is alkylated with ethyl halide to form 4-Bromo-N-ethylaniline.
Hydrochloride Formation: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Types of Reactions:
Nucleophilic Substitution: The bromine atom in this compound can be replaced by various nucleophiles, leading to the formation of different substituted anilines.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Substituted anilines.
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
4-Bromo-N-ethylaniline hydrochloride has several scientific research applications:
Synthesis of Antimicrobial Agents: It is used as a starting material for the synthesis of substituted phenyl azetidines, which exhibit antimicrobial activity.
Electrochemical Studies: The compound is studied for its electrochemical oxidation properties, which are useful in developing electrochemical sensors and organic electronic materials.
Polymerization Kinetics:
Analytical Chemistry: The compound is used in high-performance liquid chromatography (HPLC) as an additive for the analysis of amines.
Comparison with Similar Compounds
4-Bromoaniline: Similar structure but lacks the ethyl group on the nitrogen atom.
N-Ethylaniline: Similar structure but lacks the bromine atom on the aromatic ring.
4-Chloro-N-ethylaniline: Similar structure but has a chlorine atom instead of a bromine atom.
Uniqueness: 4-Bromo-N-ethylaniline hydrochloride is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct reactivity and properties. This combination makes it a valuable intermediate in various chemical syntheses and research applications .
Properties
IUPAC Name |
4-bromo-N-ethylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c1-2-10-8-5-3-7(9)4-6-8;/h3-6,10H,2H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRALFFVIHHMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40622902 | |
| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855949-09-6 | |
| Record name | Benzenamine, 4-bromo-N-ethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=855949-09-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-N-ethylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40622902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


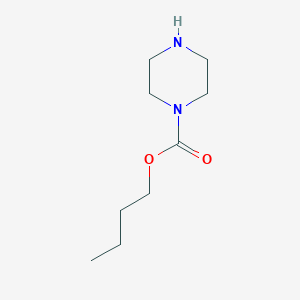
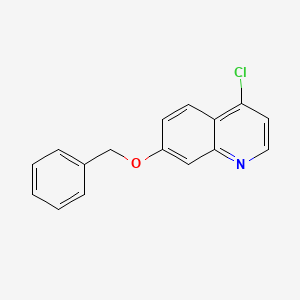
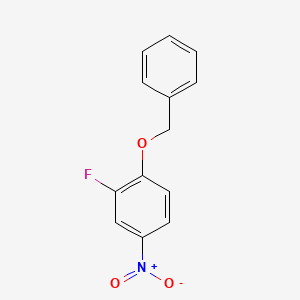
![6-Bromo-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1291567.png)
![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)
![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)
